![molecular formula C11H21ISn B14409138 (4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane CAS No. 84010-82-2](/img/structure/B14409138.png)
(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodobicyclo[222]octan-1-yl)(trimethyl)stannane is a chemical compound that features a bicyclic octane structure with an iodine atom and a trimethylstannane group
Métodos De Preparación
The synthesis of (4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane typically involves the reaction of a bicyclo[2.2.2]octane derivative with iodine and trimethylstannane. The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using optimized conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogens, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the production of specialized materials and chemicals
Mecanismo De Acción
The mechanism of action of (4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane involves its interaction with specific molecular targets and pathways. The iodine and trimethylstannane groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: Known for its strong nucleophilic properties and use in various organic transformations.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
The uniqueness of this compound lies in its specific structural features and the presence of both iodine and trimethylstannane groups, which confer distinct reactivity and applications .
Propiedades
Número CAS |
84010-82-2 |
|---|---|
Fórmula molecular |
C11H21ISn |
Peso molecular |
398.90 g/mol |
Nombre IUPAC |
(4-iodo-1-bicyclo[2.2.2]octanyl)-trimethylstannane |
InChI |
InChI=1S/C8H12I.3CH3.Sn/c9-8-4-1-7(2-5-8)3-6-8;;;;/h1-6H2;3*1H3; |
Clave InChI |
VLKSJRXAYYFBFS-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C12CCC(CC1)(CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


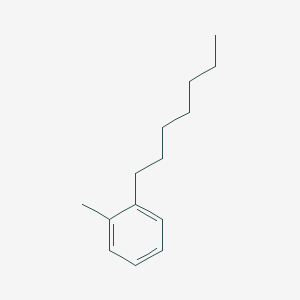


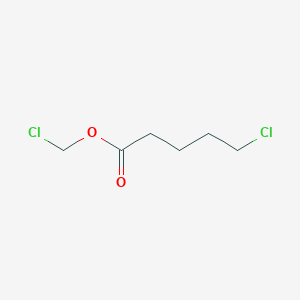
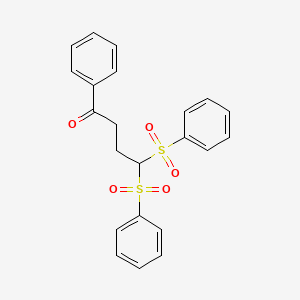
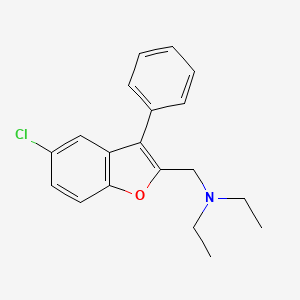
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
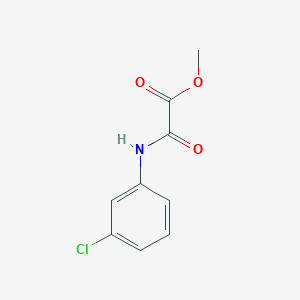

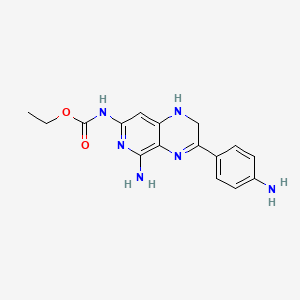
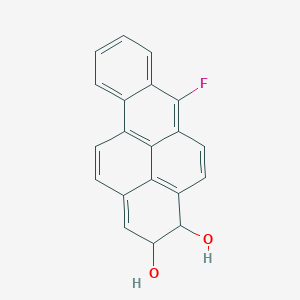
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)

